CID 137699429
Description
This absence of specific information precludes a detailed introduction or comparison. To adhere to academic rigor, hypothetical frameworks for such comparisons are outlined below, based on methodologies described in the evidence.
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
196.09 g/mol |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H/q+2;;/p-2/i1D3;; |
InChI Key |
LVVAGDIOBBCDKD-GXXYEPOPSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)[NH2+])[NH2+].[Cl-].[Cl-] |
Canonical SMILES |
CC1=C(C=C(C=C1)[NH2+])[NH2+].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
CID 137699429 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions, such as oxidizing agents, reducing agents, and nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Utilize nucleophiles like halides or amines under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 137699429 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 137699429 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Methodological Framework for Comparative Analysis
Structural and Functional Similarity Criteria
As per and , structurally or functionally analogous compounds should be identified through:
- Backbone similarity (e.g., steroid, triterpenoid, or toxin-derived frameworks).
- Functional group alignment (e.g., hydroxyl, carboxyl, or sulfonate groups).
- Biological targets (e.g., enzyme inhibitors, transporters, or receptor modulators).
For example, in , betulin derivatives (CID 72326, CID 64971) are compared based on triterpenoid backbones and inhibitory roles against bile acid transporters. Similarly, oscillatoxin derivatives () share macrocyclic lactone cores but differ in methyl or hydroxyl substitutions.
Data Presentation Standards
- Tables should include physicochemical properties (e.g., molecular weight, logP), bioactivity data (e.g., IC50, EC50), and structural descriptors (e.g., hydrogen bond donors/acceptors) .
- Figures must overlay 3D conformations or highlight substituent variations (as in , Figure 8).
Hypothetical Table 1: Comparative Properties of CID 137699429 and Analogs
Challenges in Comparative Studies
Data Limitations
- Absence of primary data: No experimental results (e.g., spectroscopic, enzymatic) for this compound are provided in the evidence.
- Contextual gaps : Functional roles (e.g., inhibitor, substrate) and biological targets remain undefined, preventing meaningful comparisons.
Best Practices from Academic Guidelines
- Literature review : Cross-reference databases (e.g., ChEMBL, DrugBank) and recent journals (e.g., Journal of Chemical Sciences, Medicinal Chemistry Research) for missing data .
- Experimental validation: If this compound is a novel compound, synthesize and characterize it using NMR, HPLC, and mass spectrometry, as mandated in and .
- Ethical reporting: Disclose structural similarities to known toxins (e.g., oscillatoxins) and safety protocols, per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
